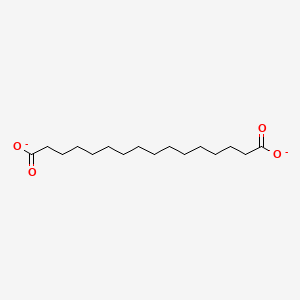
Hexadecanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexadecanedioate(2-) is a dicarboxylic acid dianion obtained by deprotonation of both carboxy groups of hexadecanedioic acid; major species at pH 7.3. It has a role as a human metabolite. It is a conjugate base of a hexadecanedioic acid.
Wissenschaftliche Forschungsanwendungen
Blood Pressure and Metabolic Pathways
Hexadecanedioate, a dicarboxylic fatty acid, is functionally associated with increased blood pressure. Research utilizing genetic and transcriptomic data revealed that circulating hexadecanedioate levels are influenced by genetic variants related to hepatic uptake of organic anions and enzymes in the omega-oxidation pathway. These findings link hexadecanedioate to hypertension and suggest its potential as an intermediate phenotype for studying blood pressure regulation (Menni et al., 2016) (Menni et al., 2017).
Cardiovascular and Vascular Reactivity
Studies have shown that hexadecanedioate impacts blood pressure and vascular reactivity. Oral administration of hexadecanedioic acid in animal models led to increased blood pressure, suggesting a potential mechanism for cardiovascular disease. This has implications for understanding cardiovascular health and disease mechanisms (Alharbi et al., 2017) (Menni et al., 2015).
Stroke Risk Biomarkers
Hexadecanedioate has been identified as a biomarker associated with ischemic stroke risk. Its levels in the blood are correlated with incident ischemic stroke, especially cardioembolic stroke, independently of known risk factors. This highlights the potential role of metabolic pathways related to hexadecanedioate in stroke etiology and risk assessment (Sun et al., 2019).
Tribochemistry and Material Systems
Research on hexadecane, a related compound to hexadecanedioate, indicates its role in tribological systems and the formation of carboxylic acids through oxidation. Understanding these chemical reactions is crucial in fields such as lubrication science and materials engineering (Kajdas et al., 2006).
Environmental Bioremediation
Studies have demonstrated the effectiveness of certain bacterial strains in degrading n-hexadecane, a hydrocarbon similar to hexadecanedioate, suggesting potential applications in environmental bioremediation. This highlights the role of microbial action in the breakdown of hydrocarbon pollutants (Wang et al., 2016) (Hajieghrari et al., 2020).
Eigenschaften
Produktname |
Hexadecanedioate |
|---|---|
Molekularformel |
C16H28O4-2 |
Molekulargewicht |
284.39 g/mol |
IUPAC-Name |
hexadecanedioate |
InChI |
InChI=1S/C16H30O4/c17-15(18)13-11-9-7-5-3-1-2-4-6-8-10-12-14-16(19)20/h1-14H2,(H,17,18)(H,19,20)/p-2 |
InChI-Schlüssel |
QQHJDPROMQRDLA-UHFFFAOYSA-L |
SMILES |
C(CCCCCCCC(=O)[O-])CCCCCCC(=O)[O-] |
Kanonische SMILES |
C(CCCCCCCC(=O)[O-])CCCCCCC(=O)[O-] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,N-dimethyl-1-[3-(1-methyl-3-indolyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B1242180.png)
![N-[2,4-dichlorobenzoyl]phenylsulfonamide](/img/structure/B1242183.png)
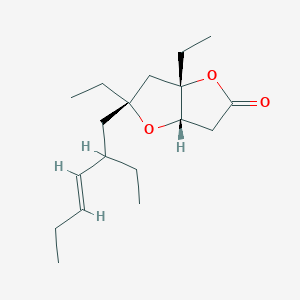
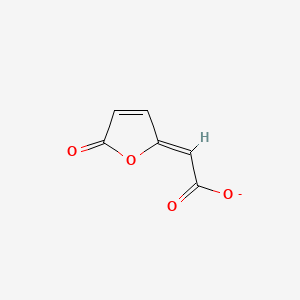
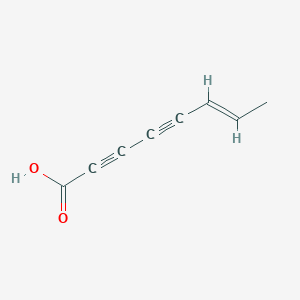
![[3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B1242190.png)
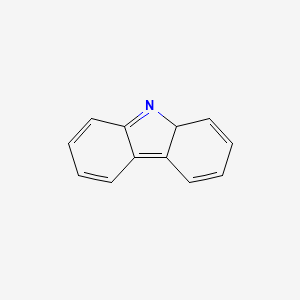
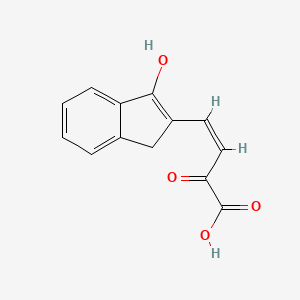
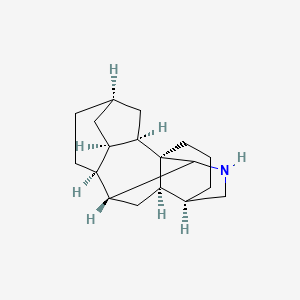
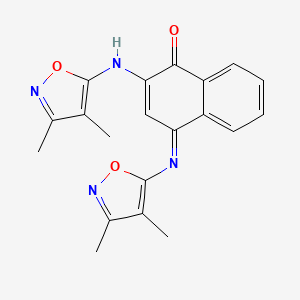
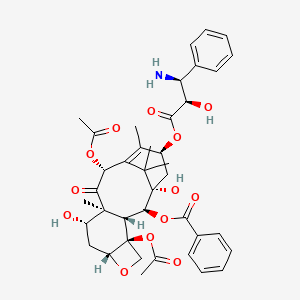
![N-[3,5-dimethyl-4-(nitromethylsulfonyl)phenyl]-2-(2-methylphenyl)acetamide](/img/structure/B1242201.png)
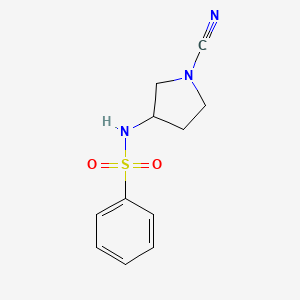
![7-hydroxy-1-methyl-N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)indazole-3-carboxamide](/img/structure/B1242204.png)